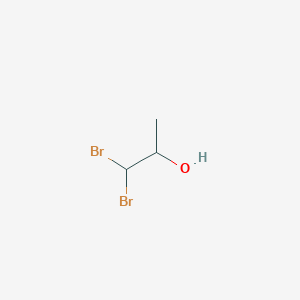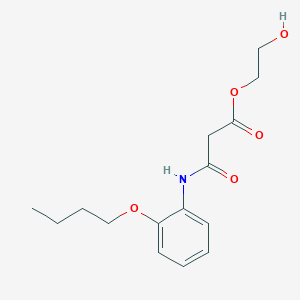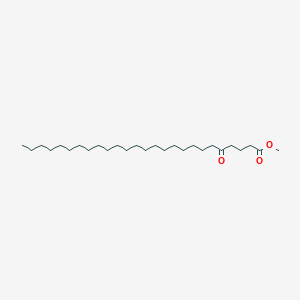![molecular formula C15H9NS B14500915 Thieno[3,2-c]phenanthridine CAS No. 64059-68-3](/img/structure/B14500915.png)
Thieno[3,2-c]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-c]phenanthridine is a heterocyclic compound that combines the structural features of thiophene and phenanthridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of sulfur and nitrogen atoms within its fused ring system imparts distinct chemical and physical properties, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-c]phenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of biphenyl-2-carbaldehyde O-acetyl oximes, which are exposed to UV radiation to afford the desired phenanthridine derivatives . Another approach involves the intramolecular cyclization of ortho-functionalized biaryl precursors, often facilitated by metal catalysts or photochemical reactions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[3,2-c]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like dichromate or peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dichromate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted phenanthridine derivatives, sulfoxides, sulfones, and reduced phenanthridine compounds.
Applications De Recherche Scientifique
Thieno[3,2-c]phenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms.
Mécanisme D'action
The mechanism by which Thieno[3,2-c]phenanthridine exerts its effects is primarily through its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
Phenanthridine: A nitrogen heterocyclic compound known for its DNA-binding properties.
Benzo[c]phenanthridine: Structurally similar but with a benzene ring fused to the phenanthridine core.
Acridine: An isomer of phenanthridine with similar biological activities.
Uniqueness: Thieno[3,2-c]phenanthridine is unique due to the presence of a sulfur atom in its ring system, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
64059-68-3 |
|---|---|
Formule moléculaire |
C15H9NS |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
thieno[3,2-c]phenanthridine |
InChI |
InChI=1S/C15H9NS/c1-2-4-12-11(3-1)9-16-14-13(12)6-5-10-7-8-17-15(10)14/h1-9H |
Clé InChI |
VIVNSQQHUAADOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C4=C(C=C3)C=CS4)N=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)


![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)





![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

